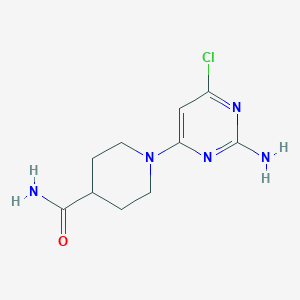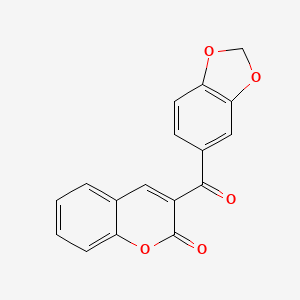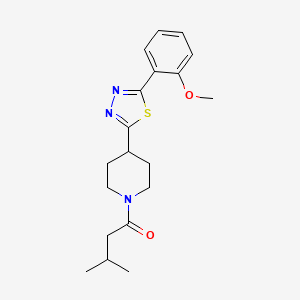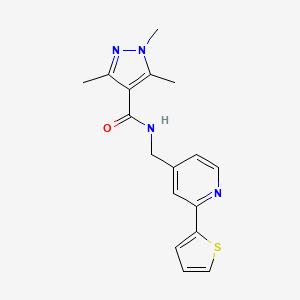![molecular formula C13H16N4O2S B2694758 2-[1-(2,5-dimethylbenzenesulfonyl)azetidin-3-yl]-2H-1,2,3-triazole CAS No. 2194846-01-8](/img/structure/B2694758.png)
2-[1-(2,5-dimethylbenzenesulfonyl)azetidin-3-yl]-2H-1,2,3-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[1-(2,5-dimethylbenzenesulfonyl)azetidin-3-yl]-2H-1,2,3-triazole is a complex organic compound that features a unique combination of functional groups, including a sulfonyl group, an azetidine ring, and a triazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(2,5-dimethylbenzenesulfonyl)azetidin-3-yl]-2H-1,2,3-triazole typically involves multiple steps, starting with the preparation of key intermediates. One common approach is to first synthesize 2,5-dimethylbenzenesulfonyl chloride from 2,5-dimethylbenzene and chlorosulfonic acid . This intermediate is then reacted with azetidine to form the sulfonyl azetidine derivative. Finally, the azetidine derivative undergoes a cycloaddition reaction with an azide to form the triazole ring .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors for the cycloaddition step and advanced purification techniques such as chromatography and recrystallization to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-[1-(2,5-dimethylbenzenesulfonyl)azetidin-3-yl]-2H-1,2,3-triazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various alkyl or aryl groups onto the triazole ring .
Wissenschaftliche Forschungsanwendungen
2-[1-(2,5-dimethylbenzenesulfonyl)azetidin-3-yl]-2H-1,2,3-triazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecular architectures.
Medicine: Research is ongoing into its potential use as an anticancer agent, due to its ability to interfere with cellular processes.
Wirkmechanismus
The mechanism of action of 2-[1-(2,5-dimethylbenzenesulfonyl)azetidin-3-yl]-2H-1,2,3-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, while the triazole ring can participate in hydrogen bonding and π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[1-(2,5-dimethylbenzenesulfonyl)azetidin-3-yl]-1H-1,2,3-triazole
- 2-[1-(2,5-dimethylbenzenesulfonyl)azetidin-3-yl]-4H-1,2,3-triazole
Uniqueness
What sets 2-[1-(2,5-dimethylbenzenesulfonyl)azetidin-3-yl]-2H-1,2,3-triazole apart from similar compounds is its specific arrangement of functional groups, which imparts unique chemical reactivity and biological activity. The presence of both the sulfonyl group and the triazole ring allows for a diverse range of chemical modifications and interactions with biological targets, making it a versatile compound for research and industrial applications .
Eigenschaften
IUPAC Name |
2-[1-(2,5-dimethylphenyl)sulfonylazetidin-3-yl]triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2S/c1-10-3-4-11(2)13(7-10)20(18,19)16-8-12(9-16)17-14-5-6-15-17/h3-7,12H,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDSHYUYKZCRAKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N2CC(C2)N3N=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-(4-Methoxy-phenylamino)-thiazol-4-yl]-acetic acid](/img/new.no-structure.jpg)

![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2694683.png)
![5-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2694684.png)

![N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2694687.png)
![N-{1-[6-(Trifluoromethyl)pyrimidin-4-YL]piperidin-4-YL}furan-2-carboxamide](/img/structure/B2694690.png)

![4-Methoxy-1,2-dihydrospiro[indole-3,4'-oxane]-2-one](/img/structure/B2694692.png)


![N-(2,4-dimethylphenyl)-2-((3-(3-isopropoxypropyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2694698.png)
